molecular formula C8H5NO2S B1322189 Thieno[2,3-c]pyridine-2-carboxylic acid CAS No. 478149-00-7

Thieno[2,3-c]pyridine-2-carboxylic acid

Cat. No. B1322189
CAS RN: 478149-00-7
M. Wt: 179.2 g/mol
InChI Key: GHYPQAOXZUEFNP-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound . It belongs to the class of organic compounds known as thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring . Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom, while pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .


Synthesis Analysis

The synthesis of Thieno[2,3-c]pyridine derivatives has been reported in several studies . These studies have described various methods for the synthesis of Thieno[2,3-c]pyridine derivatives, including the use of different starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of Thieno[2,3-c]pyridine-2-carboxylic acid is characterized by a bicyclic system, which includes a thiophene ring fused to a pyridine ring . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .


Chemical Reactions Analysis

Thieno[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions. For instance, it can be used as a starting material in the synthesis of Thieno[2,3-c]pyridine derivatives .


Physical And Chemical Properties Analysis

Thieno[2,3-c]pyridine-2-carboxylic acid is a powder at room temperature . More detailed physical and chemical properties may be found in specific databases or literature .

Scientific Research Applications

Kinase Inhibitors

Thieno[2,3-c]pyridine derivatives have been used in the synthesis of GRK2 inhibitors . These inhibitors are important in the field of medicinal chemistry, particularly in the development of drugs for treating diseases related to the malfunctioning of kinases .

Anti-Proliferative Agents

Thieno[2,3-b]pyridine derivatives have shown anti-proliferative activity against certain types of cancer cells, such as triple-negative breast cancer MDA-MB-231 and colorectal cancer HCT-116 cells . This suggests potential applications in cancer therapy .

Organic Electronic Devices

Certain thieno[2,3-c]pyridine compounds have shown promise in the field of organic electronic devices . Their limited solubility in common organic solvents makes them suitable for devices prepared by vapor evaporation .

Blood-Platelet Aggregation Inhibiting Agents

Thieno[2,3-c]pyridine derivatives have been used as blood-platelet aggregation inhibiting agents . This suggests potential applications in the prevention and treatment of thrombotic diseases .

Antithrombotics

In addition to inhibiting blood-platelet aggregation, thieno[2,3-c]pyridine derivatives have also been used as antithrombotics . These compounds could potentially be used in the treatment of conditions such as stroke and heart attack .

Industrial Chemistry and Material Science

Thiophene derivatives, which include thieno[2,3-c]pyridine compounds, are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Safety and Hazards

Thieno[2,3-c]pyridine-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

thieno[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYPQAOXZUEFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621959
Record name Thieno[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-c]pyridine-2-carboxylic acid

CAS RN

478149-00-7
Record name Thieno[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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